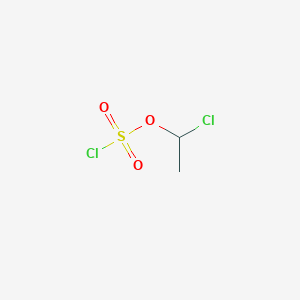1-Chloroethyl sulfochloridate
CAS No.: 90906-61-9
Cat. No.: VC4131744
Molecular Formula: C2H4Cl2O3S
Molecular Weight: 179.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90906-61-9 |
|---|---|
| Molecular Formula | C2H4Cl2O3S |
| Molecular Weight | 179.02 g/mol |
| IUPAC Name | 1-chloro-1-chlorosulfonyloxyethane |
| Standard InChI | InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |
| Standard InChI Key | SMUHJMMCLGTTSJ-UHFFFAOYSA-N |
| SMILES | CC(OS(=O)(=O)Cl)Cl |
| Canonical SMILES | CC(OS(=O)(=O)Cl)Cl |
Introduction
Synthesis and Reaction Mechanism
1-Chloroethyl sulfochloridate is synthesized through the reaction of 1-chloroethyl chloroformate with chlorosulfonic acid (ClSO₃H). This method leverages the nucleophilic attack of the chloroformate’s carbonyl oxygen on the sulfur atom of chlorosulfonic acid, forming a sulfonyl chloride intermediate .
| Reaction Components | Conditions | Yield | Key References |
|---|---|---|---|
| 1-Chloroethyl chloroformate + ClSO₃H | Stirring under controlled temperature, inert atmosphere | ~40% |
The reaction proceeds via a two-step mechanism:
-
Formation of the sulfonic acid ester: The chloroformate reacts with chlorosulfonic acid to form a sulfonic acid ester intermediate.
-
Chloride elimination: Subsequent elimination of chloride ions yields the final sulfonyl chloride product .
This synthesis requires careful handling due to the corrosive nature of chlorosulfonic acid. Alternative methods, such as direct sulfonylation of chloroethanol derivatives, have been explored but remain less efficient .
Physical and Chemical Properties
1-Chloroethyl sulfochloridate exhibits properties typical of sulfonyl chlorides, including high reactivity and sensitivity to moisture.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂H₄Cl₂O₃S | |
| Molecular weight | 179.02 g/mol | |
| Density | N/A (liquid or powder form) | |
| Storage temperature | 2–8°C (tightly sealed) | |
| Hazards | Corrosive (H302, H314); UN 1760 |
The compound’s structure consists of a sulfonyl chloride group attached to a 1-chloroethyl moiety, enabling participation in diverse reactions, including nucleophilic substitutions and esterifications .
Applications in Organic Synthesis
1-Chloroethyl sulfochloridate serves as a versatile reagent for functionalizing organic substrates.
Sulfonylation Reactions
The compound reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
-
Sulfonamide synthesis: Reaction with primary or secondary amines yields sulfonylamine derivatives, useful in medicinal chemistry .
-
Esterification: Alcohols react to form sulfonate esters, which are intermediates in prodrug development .
Pharmaceutical Intermediates
This compound is employed in the synthesis of bioactive molecules:
-
Prodrugs: Sulfonyl groups can enhance drug solubility or stability. For instance, sulfonylated derivatives of antiviral agents have shown improved pharmacokinetic profiles .
-
HIV maturation inhibitors: Patent literature highlights its role in synthesizing complex sulfonate-containing molecules with antiretroviral activity .
Material Science Applications
In polymer chemistry, 1-chloroethyl sulfochloridate modifies surfaces or functionalizes polymers. Its reactivity with hydroxyl or amine groups enables cross-linking or grafting reactions .
| Hazard | Precaution | Regulatory Classification |
|---|---|---|
| Corrosivity (skin/eyes) | PPE (gloves, goggles, mask) | Hazard Class 8 (UN 1760) |
| Toxicity | Avoid inhalation; use fume hood | H302 (harmful if swallowed) |
| Reactivity with water | Store under anhydrous conditions | H314 (causes severe burns) |
Proper handling includes storage in a cool, dry place and disposal via chemical incineration .
Research Trends and Future Directions
Recent studies focus on optimizing synthetic routes and exploring novel applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume